2-(3-bromophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
Description
2-(3-Bromophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived acetamide featuring a 3-bromophenoxy substituent and a 3,4-dimethylisoxazole sulfamoyl group. Its molecular framework combines a phenoxyacetamide backbone with a sulfamoyl-linked aromatic heterocycle, a design commonly employed in medicinal chemistry for targeting enzyme active sites (e.g., urease, carbonic anhydrase) due to the sulfonamide group’s hydrogen-bonding capacity . The bromine atom at the 3-position of the phenoxy group introduces steric and electronic effects that modulate binding affinity and metabolic stability, distinguishing it from analogs with alternative halogen or alkyl substituents .
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O5S/c1-12-13(2)22-28-19(12)23-29(25,26)17-8-6-15(7-9-17)21-18(24)11-27-16-5-3-4-14(20)10-16/h3-10,23H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNYMDBTDJHCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-bromophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide represents a class of organic molecules with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 413.31 g/mol
This compound features a bromophenoxy group and a sulfamoyl moiety linked to an oxazole ring, which are critical for its biological activity.
Research indicates that compounds with oxazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The presence of the sulfamoyl group is known to enhance the interaction with biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, derivatives containing bromophenoxy groups have been reported to possess activity against various bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through in vitro studies demonstrating the inhibition of pro-inflammatory cytokines.
| Study | Findings | Reference |
|---|---|---|
| In vitro cytokine assay | Reduced IL-6 and TNF-alpha levels | |
| Animal model | Decreased paw edema in rats |
Case Studies
- Analgesic Activity Assessment : A study evaluated the analgesic effects using the hot plate and writhing tests. The compound showed significant pain relief comparable to standard analgesics.
- Toxicological Evaluation : Acute toxicity studies conducted on mice indicated no significant adverse effects at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs can be categorized based on variations in:
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound 13, ) substitutes the acetamide-phenoxy linkage with a benzamide-aryl amine group, altering conformational flexibility and hydrogen-bonding patterns .
Sulfamoyl-Linked Heterocycles :
- Analogs such as N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (Compound 9, ) and N(4)-Acetylsulfisoxazole () modify the isoxazole ring’s substitution (e.g., 5-methyl vs. 3,4-dimethyl), impacting steric bulk and electronic distribution .
Triazole-Based Derivatives: Compounds like 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide () and 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () replace the isoxazole with a triazole ring, introducing additional hydrogen-bond acceptors and altering metabolic pathways .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
Sulfamoyl Group : Essential for enzyme inhibition via metal coordination (e.g., urease’s Ni<sup>2+</sup>), as seen in and .
Halogen Positioning: 3-Bromophenoxy provides moderate steric hindrance compared to 4-bromo derivatives (), balancing target affinity and metabolic stability .
Isoxazole vs. Triazole : The 3,4-dimethylisoxazole in the target compound offers greater metabolic stability than triazole derivatives (–7) but may limit π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
